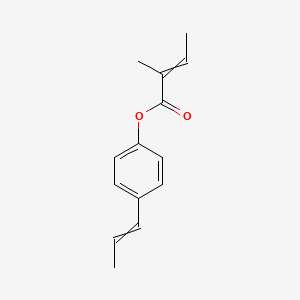
2-Butenoic acid, 2-methyl-, 4-(1-propenyl)phenyl ester, (2E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butenoic acid, 2-methyl-, 4-(1-propenyl)phenyl ester, (2E)- is an organic compound with a complex structure It is a derivative of butenoic acid, featuring a phenyl ester group and a propenyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenoic acid, 2-methyl-, 4-(1-propenyl)phenyl ester, (2E)- typically involves esterification reactions. One common method is the reaction of 2-Butenoic acid, 2-methyl- with 4-(1-propenyl)phenol in the presence of a dehydrating agent such as sulfuric acid or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Butenoic acid, 2-methyl-, 4-(1-propenyl)phenyl ester, (2E)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium hydroxide (NaOH), ammonia (NH3)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Different esters, amides
Applications De Recherche Scientifique
2-Butenoic acid, 2-methyl-, 4-(1-propenyl)phenyl ester, (2E)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Butenoic acid, 2-methyl-, 4-(1-propenyl)phenyl ester, (2E)- involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors in biological systems. The propenyl group may also participate in binding interactions, enhancing the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Butenoic acid, 2-methyl-, 2-methylpropyl ester, (E)-
- 2-Butenoic acid, 2-methyl-, 2-methyl-2-propenyl ester, (Z)-
- Butanoic acid, 2-methyl-, propyl ester
Uniqueness
2-Butenoic acid, 2-methyl-, 4-(1-propenyl)phenyl ester, (2E)- is unique due to its specific structural features, including the phenyl ester group and the propenyl substituent. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
733766-72-8 |
|---|---|
Formule moléculaire |
C14H16O2 |
Poids moléculaire |
216.27 g/mol |
Nom IUPAC |
(4-prop-1-enylphenyl) 2-methylbut-2-enoate |
InChI |
InChI=1S/C14H16O2/c1-4-6-12-7-9-13(10-8-12)16-14(15)11(3)5-2/h4-10H,1-3H3 |
Clé InChI |
UCQRFKUYPJOHMR-UHFFFAOYSA-N |
SMILES canonique |
CC=CC1=CC=C(C=C1)OC(=O)C(=CC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~1~,N~3~-Bis[di(1H-imidazol-2-yl)methyl]propane-1,3-diamine](/img/structure/B15160412.png)
![2-methyl-1-[4-(2-phenylethyl)piperidin-1-yl]propan-2-amine;hydrochloride](/img/structure/B15160413.png)
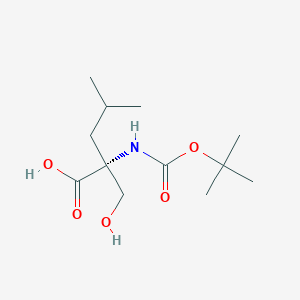

![N~2~-[(2-Aminophenyl)methyl]alaninamide](/img/structure/B15160449.png)
![1H-Benzimidazole, 2-[(octahydro-1H-1,4,7-triazonin-1-yl)methyl]-](/img/structure/B15160455.png)
![1-Propanone, 1-[2-[(1-methylethyl)seleno]-3-phenyl-2-cyclobuten-1-yl]-](/img/structure/B15160456.png)
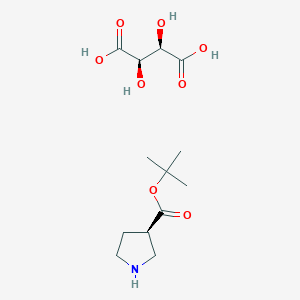
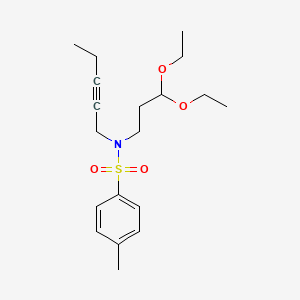
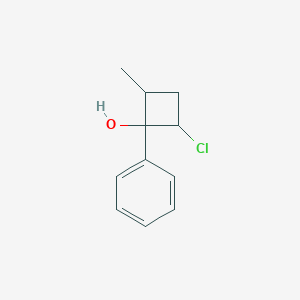
![4-Azido-1-phenyl-1H-pyrazolo[3,4-B]quinolin-3-amine](/img/structure/B15160476.png)
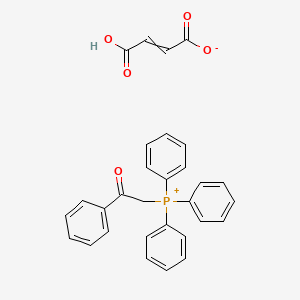
![2-[(1H-Indol-3-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B15160491.png)
![Ethyl [2-acetyl-4-(benzyloxy)phenyl]carbamate](/img/structure/B15160500.png)
